Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 145071-33-6
VCID: VC21161438
InChI: InChI=1S/C11H18N2O3/c1-9(2)16-11(14)13-6-4-5-10(8-13)7-12-15-3/h5,7,9H,4,6,8H2,1-3H3/b12-7+
SMILES: CC(C)OC(=O)N1CCC=C(C1)C=NOC
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

CAS No.: 145071-33-6

Cat. No.: VC21161438

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate - 145071-33-6

Specification

CAS No. 145071-33-6
Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name propan-2-yl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C11H18N2O3/c1-9(2)16-11(14)13-6-4-5-10(8-13)7-12-15-3/h5,7,9H,4,6,8H2,1-3H3/b12-7+
Standard InChI Key UJMFSQKWQMWATK-KPKJPENVSA-N
Isomeric SMILES CC(C)OC(=O)N1CCC=C(C1)/C=N/OC
SMILES CC(C)OC(=O)N1CCC=C(C1)C=NOC
Canonical SMILES CC(C)OC(=O)N1CCC=C(C1)C=NOC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator